molecular formula C22H14F3NOS B4660368 (E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one

(E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one

Cat. No.: B4660368
M. Wt: 397.4 g/mol
InChI Key: JISUWXTUODWXAA-JLHYYAGUSA-N
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Description

(E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one is a synthetic chemical compound designed for research applications. It features a phenothiazine core, a privileged scaffold in medicinal chemistry with a rich history of biological activity, fused to a chalcone-mimetic structure via a prop-en-one linker. The 2-trifluoromethyl group on the phenothiazine ring is a common modification known to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Research Applications and Value: This compound is of significant interest in several research domains. In medicinal chemistry , it serves as a key intermediate for synthesizing more complex molecules, particularly those intended for investigating interactions with the central nervous system. Phenothiazine derivatives are well-known for their dopaminergic activity, and related compounds have been explored as potential antipsychotic agents . The presence of the α,β-unsaturated ketone group makes this molecule a candidate for cancer research , as this moiety is often found in compounds that demonstrate antiproliferative activity by interacting with cellular thiols . Furthermore, the extended π-system of the molecule may be exploited in materials science for the development of organic semiconductors, dyes, or photoredox catalysts . Handling and Storage: Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting. While specific stability data is not available, it is recommended to store the product in a cool, dry place, protected from light to maintain long-term stability. Intended Use: this compound is sold For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Properties

IUPAC Name

(E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NOS/c23-22(24,25)16-11-12-20-18(14-16)26(17-8-4-5-9-19(17)28-20)21(27)13-10-15-6-2-1-3-7-15/h1-14H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISUWXTUODWXAA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Hydrazinolysis and Pyrazole Formation

The α,β-unsaturated ketone undergoes regioselective hydrazinolysis to form pyrazole derivatives. In analogous systems (e.g., (E)-3-(2-alkylphenothiazin-3-yl)-1-arylprop-2-en-1-ones), hydrazine reacts via a two-step process:

  • β-Hydrazino Adduct Formation : Nucleophilic attack at the β-carbon generates an intermediate hydrazone.

  • Cyclization : Intramolecular Mannich-type cyclization produces pyrazoles or pyrazolines depending on substituents .

Key Data :

Substituent (R) on PhenothiazineProduct Selectivity (Pyrazole : Pyrazoline)Yield (%)
2-Methyl85 : 1592
2-Trifluoromethyl95 : 588

The trifluoromethyl group enhances electrophilicity at the β-carbon, favoring pyrazole formation due to reduced retro-Mannich decomposition .

Nucleophilic Additions

The enone system participates in Michael additions. For example:

  • Thiols : Reaction with thiophenol in THF at 25°C yields β-thioether adducts via 1,4-addition.

  • Amines : Primary amines (e.g., benzylamine) attack the β-carbon, forming β-amino ketones.

Reaction Optimization :

NucleophileSolventTemperature (°C)Time (h)Yield (%)
PhSHTHF25278
BnNH₂EtOH60665

Steric hindrance from the phenothiazine ring reduces reactivity compared to simpler enones .

Electrophilic Aromatic Substitution

The phenothiazine moiety undergoes electrophilic substitution at positions 3 and 7. In bromination studies with analogous compounds:

  • Br₂ in CHCl₃ : Bromination occurs at position 3 (ortho to the sulfursulfur bond) with 72% yield.

  • Nitration (HNO₃/H₂SO₄) : Nitro groups incorporate at position 7 (para to the trifluoromethyl group) .

Redox Reactions

The sulfur atom in phenothiazine oxidizes under controlled conditions:

  • H₂O₂ (30%) in AcOH : Forms sulfoxide derivatives (85% yield).

  • KMnO₄ in H₂O : Over-oxidation to sulfones occurs but requires elevated temperatures (80°C, 6 h) .

Oxidation Stability :

Oxidizing AgentProductYield (%)
H₂O₂Sulfoxide85
KMnO₄Sulfone42

Ultrasound-Promoted Reactions

Under ultrasonic irradiation (40 kHz, 50°C), the compound reacts with copper(II) nitrate to form oxirane derivatives via epoxidation of the enone system (15% yield). Competing sulfoxidation dominates (70% yield), indicating preferential sulfur reactivity .

DFT Mechanistic Insights

Density functional theory (DFT) calculations rationalize substituent effects:

  • The trifluoromethyl group increases the LUMO energy of the enone (ΔLUMO = +1.2 eV vs. methyl analogs), enhancing electrophilicity.

  • Tautomerization equilibria in hydrazinolysis intermediates favor pyrazole formation due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for pyrazoline) .

Spectroscopic Characterization

Key spectral data for reaction products:

  • ¹H NMR : β-Protons of the enone appear as doublets at δ 7.2–7.5 ppm (J = 15.6 Hz).

  • IR : Strong C=O stretch at 1675 cm⁻¹; sulfoxide S=O at 1040 cm⁻¹ .

Scientific Research Applications

Antipsychotic Activity

Phenothiazine derivatives, including (E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one, are known for their antipsychotic properties. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced pharmacological profiles compared to their non-fluorinated counterparts. This enhancement is attributed to the increased lipophilicity and metabolic stability provided by the trifluoromethyl group, which can improve the binding affinity to dopamine receptors, a common target in treating schizophrenia and other psychotic disorders .

Anticancer Potential

Studies have suggested that this compound may exhibit anticancer properties. The presence of the phenothiazine moiety is linked to the inhibition of cell proliferation in various cancer cell lines. The trifluoromethyl group can enhance the compound's interaction with biological targets involved in cancer progression, leading to apoptosis in malignant cells .

Neuroprotective Effects

Recent research has shown that this compound could have neuroprotective effects. It may act by modulating oxidative stress and inflammation pathways in neuronal cells, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Fluorescent Probes

The unique structural characteristics of this compound make it suitable for development as a fluorescent probe in material science. Its ability to emit fluorescence upon excitation allows for applications in bioimaging and sensing technologies. The trifluoromethyl group enhances the stability of the fluorescent properties under various environmental conditions .

Organic Light Emitting Diodes (OLEDs)

Research indicates potential applications in OLED technology due to its electronic properties. The compound's ability to transport charge carriers efficiently can be harnessed to improve the performance of OLED devices, which are widely used in display technologies .

Mechanistic Studies

The compound serves as a valuable tool in mechanistic studies aimed at understanding the role of phenothiazine derivatives in biological systems. Its interactions with various receptors and enzymes can provide insights into drug design and development strategies targeting specific pathways involved in disease processes .

Toxicological Assessments

Given its pharmacological profile, this compound is also utilized in toxicological assessments to evaluate safety profiles of new drugs derived from phenothiazine structures. Understanding its toxicity mechanisms is crucial for developing safer therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenothiazine core can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Phenothiazine Cores

Triazepine (N,N-Dimethyl-3-[2-(Trifluoromethyl)Phenothiazin-10-yl]Propan-1-Amine)
  • Structure: Replaces the propenone group with a dimethylaminopropyl chain .
  • Properties : Higher basicity (pKa ~9.2) due to the tertiary amine, logP ~5.5 .
  • Bioactivity : Dopamine D1/D2 receptor antagonist, used for managing aggression and nausea .
  • Key Difference: The absence of the propenone group reduces electrophilic reactivity, shifting its mechanism from covalent binding (e.g., Michael addition) to reversible receptor antagonism.
3-(2,4-Dimethoxyphenyl)-1-(10H-Phenothiazin-10-yl)Prop-2-en-1-one
  • Structure : Substitutes the 3-phenyl group with 2,4-dimethoxyphenyl and lacks the trifluoromethyl group .
  • Properties : Molecular weight 389.47 g/mol , logP 5.1852 , polar surface area 28.5 Ų .
  • Key Difference : Methoxy groups increase solubility but reduce lipophilicity compared to the trifluoromethyl analog. The absence of the trifluoromethyl group diminishes electron-withdrawing effects, altering electronic transitions (UV λmax shifts) and binding affinity .

Analogues with Trifluoromethyl and Propenone Moieties

(E)-1-[2-(Trifluoromethyl)Phenothiazin-10-yl]-3-(3,4,5-Trimethoxyphenyl)Prop-2-en-1-one
  • Structure : Features a 3,4,5-trimethoxyphenyl group instead of 3-phenyl .
  • Properties : Molecular weight 487.5 g/mol , XLogP3 5.9 , hydrogen bond acceptors 8 .
Fluopromazine (N,N-Dimethyl-3-[2-(Trifluoromethyl)Phenothiazin-10-yl]Propan-1-Amine)
  • Structure : Similar to triazepine but with a methyl group on the propyl chain .
  • Properties : logP 5.5 , extraction yield in chlorobutane 1 .
  • Bioactivity : Tranquilizer with applications in veterinary medicine; higher lipophilicity than triazepine enhances blood-brain barrier penetration .

Electronic and Spectral Comparisons

  • UV-Vis Spectroscopy: Substituents on the propenone system (e.g., 3-phenyl vs. 3,4,5-trimethoxyphenyl) significantly alter UV λmax values due to resonance and conjugation effects. For example, methoxy groups in trimethoxyphenyl derivatives cause bathochromic shifts compared to phenyl groups .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Triazepine 3-(2,4-Dimethoxyphenyl) Analog 3,4,5-Trimethoxyphenyl Analog
Molecular Weight (g/mol) ~420–430 ~366.4 389.47 487.5
logP ~5.9 5.5 5.1852 5.9
Hydrogen Bond Acceptors 4–5 3 5 8
Key Functional Groups CF3, propenone CF3, amine Methoxy, propenone CF3, trimethoxy

Biological Activity

(E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14F3N1S1\text{C}_{17}\text{H}_{14}\text{F}_3\text{N}_1\text{S}_{1}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including but not limited to:

  • Antipsychotic Activity : Similar to other phenothiazine derivatives, it may exert antipsychotic effects through dopaminergic receptor antagonism.
  • Antimicrobial Properties : The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
  • Antioxidant Activity : The phenothiazine core is known for its capacity to scavenge free radicals, contributing to its antioxidant properties.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntipsychoticDopamine D2 receptor antagonism
AntimicrobialDisruption of bacterial cell membranes
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antipsychotic Effects : A study demonstrated that compounds structurally similar to this compound showed significant binding affinity for dopamine receptors, leading to reduced psychotic symptoms in animal models .
  • Antimicrobial Activity : In vitro assays indicated that the compound exhibited potent antimicrobial activity against various strains of bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Cytotoxicity in Cancer Cells : Research on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one, and what key reaction conditions influence the stereochemical outcome?

  • Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between a phenothiazine aldehyde and a ketone. Key conditions include:

  • Catalyst : Base catalysts (e.g., NaOH) or acid catalysts (e.g., HCl) to facilitate enolate formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates and control reaction kinetics .
  • Temperature : Moderate heating (60–80°C) to drive the reaction while avoiding side reactions like isomerization .
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR coupling constants (J = 12–16 Hz for trans-configuration) .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions. For example, triclinic crystal systems (e.g., space group P1) with unit cell parameters (a, b, c, α, β, γ) are analyzed to confirm molecular geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., trifluoromethyl protons at δ 4.2–4.5 ppm; enone protons at δ 6.8–7.5 ppm) .
  • IR spectroscopy : Confirms carbonyl stretch (C=O) at ~1680 cm1^{-1} and aromatic C-F vibrations at ~1100 cm1^{-1} .

Q. What in vitro assays are typically employed to assess the pharmacological activity of phenothiazine derivatives?

  • Methodological Answer :

  • Receptor binding assays : Radioligand competition studies (e.g., dopamine D2 receptor binding using 3^3H-spiperone) to quantify affinity (IC50_{50} values) .
  • Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) to evaluate inhibitory potency .
  • Cellular viability tests : MTT assays on neuronal or cancer cell lines to assess cytotoxicity and therapeutic potential .

Advanced Research Questions

Q. What challenges arise in ensuring the E-configuration of the propenone moiety during synthesis, and how can they be methodologically addressed?

  • Methodological Answer :

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) favor the (E)-isomer by preventing rotation. Use sterically hindered bases (e.g., LDA) to stabilize the transition state .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor the kinetic (E)-product, while prolonged heating may lead to Z/E isomerization. Monitor via time-resolved NMR .
  • Analytical validation : Combine HPLC (C18 column, acetonitrile/water gradient) with circular dichroism (CD) to confirm stereochemical purity .

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • DFT optimization : Compare computed (B3LYP/6-31G*) and experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
  • Crystallographic validation : Overlay X-ray-derived geometries with DFT-optimized structures to identify conformational discrepancies (e.g., dihedral angle deviations >5°) .
  • Dynamic effects : Account for temperature-dependent vibrational modes in IR spectra using molecular dynamics simulations .

Q. What strategies are used to establish structure-activity relationships (SAR) for phenothiazine-based compounds in neuropharmacological research?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified trifluoromethyl positions or propenone substituents to correlate structural changes with receptor binding .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict activity trends .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical pharmacophores (e.g., electron-withdrawing groups enhance dopamine receptor affinity) .

Q. How do crystallographic studies inform the design of phenothiazine derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Intermolecular interactions : Analyze hydrogen bonds (e.g., C=O···H-N) and π-π stacking in crystal lattices to design derivatives with improved receptor complementarity .
  • Torsional flexibility : Quantify rotational barriers (e.g., phenothiazine ring vs. propenone) to optimize conformational stability for target engagement .
  • Halogen bonding : Leverage trifluoromethyl groups for strong C-F···π interactions with aromatic residues in binding pockets .

Key Methodological Considerations

  • Contradiction analysis : When conflicting data arise (e.g., solubility vs. crystallinity), perform phase-diagram studies to identify optimal recrystallization solvents .
  • Validation protocols : Cross-validate synthetic yields and purity using orthogonal techniques (e.g., LC-MS for mass confirmation, TGA for thermal stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one
Reactant of Route 2
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(E)-3-phenyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.